4-Methyl-4-heptanol
Overview
Description
4-Methyl-4-heptanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-4-heptanol can be synthesized through various methods. One common method involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 4-methyl-4-heptanone) to produce the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 4-Methyl-4-heptanone or 4-methylheptanoic acid.
Reduction: 4-Methylheptane.
Substitution: 4-Methyl-4-chloroheptane.
Scientific Research Applications
4-Methyl-4-heptanol has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of 4-Methyl-4-heptanol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with polar molecules, while the hydrophobic alkyl chain interacts with nonpolar regions of biomolecules. These interactions can influence enzyme activity, membrane fluidity, and signal transduction pathways .
Comparison with Similar Compounds
4-Methyl-2-pentanol: Another tertiary alcohol with a shorter carbon chain.
4-Methyl-3-heptanol: A structural isomer with the hydroxyl group on a different carbon atom.
4-Methyl-4-octanol: A homologous compound with an additional carbon in the chain.
Uniqueness: 4-Methyl-4-heptanol is unique due to its specific structure, which provides distinct physical and chemical properties. Its tertiary alcohol nature makes it less prone to oxidation compared to primary and secondary alcohols, and its branched structure influences its boiling point and solubility characteristics .
Properties
IUPAC Name |
4-methylheptan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-6-8(3,9)7-5-2/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXKGRKRIRMQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208525 | |
Record name | 4-Methyl-4-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-01-6 | |
Record name | 4-Methyl-4-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-4-heptanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-4-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Heptanol, 4-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methyl-4-heptanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4L629D4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it difficult to study the supramolecular behavior of 4-methyl-4-heptanol using dielectric spectroscopy alone?
A1: this compound exhibits very weak dielectric signals associated with its structural and supramolecular relaxation processes, particularly when subjected to small electrical fields []. This makes it challenging to differentiate and analyze these processes solely through dielectric measurements.
Q2: How can we overcome the limitations of dielectric spectroscopy in studying the supramolecular dynamics of this compound?
A2: The research demonstrates that employing mechanical experiments, both in the linear and nonlinear regimes, provides a more effective approach []. Linear response measurements, coupled with medium-angle oscillatory shear experiments, reveal distinct viscoelastic modes that are characteristic of supramolecular interactions. These modes are discernible even when their dielectric signatures are faint, highlighting the sensitivity of mechanical methods in probing such dynamics.
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